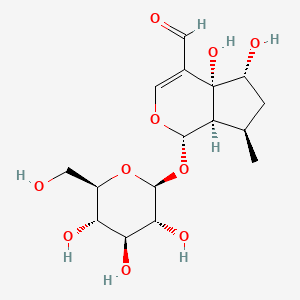

5beta,6beta-Dihydroxyboschnaloside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5beta,6beta-Dihydroxyboschnaloside is a natural product found in Euphrasia nemorosa and Euphrasia pectinata with data available.

常见问题

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying 5beta,6beta-Dihydroxyboschnaloside in complex biological matrices?

- Methodology : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for precise quantification. Calibration curves should be established using purified standards, and recovery rates must be validated against spiked samples. Matrix effects (e.g., ion suppression) should be assessed via post-column infusion .

- Data Considerations : Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, especially when isolating the compound from natural sources .

Q. How can researchers optimize extraction protocols for this compound from plant tissues?

- Methodology : Perform solvent screening (e.g., methanol, ethanol, or aqueous mixtures) with varying pH levels to maximize yield. Ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance efficiency. Quantify extraction efficiency using UV-Vis spectroscopy at λ-max specific to the compound’s chromophores .

- Experimental Design : Include controls for solvent blanks and enzymatic degradation (e.g., boiling samples to deactivate hydrolases) .

Q. What in vitro models are suitable for preliminary assessment of the compound’s bioactivity?

- Methodology : Use cell lines (e.g., HEK293, HepG2) for cytotoxicity assays (MTT or resazurin-based) and primary cell cultures for mechanistic studies. Dose-response curves should span 3–4 logarithmic ranges to determine IC50/EC50 values. Include positive controls (e.g., known inhibitors) and account for solvent toxicity (e.g., DMSO < 0.1%) .

Advanced Research Questions

Q. How can contradictory data on the compound’s pharmacokinetic properties (e.g., bioavailability vs. rapid clearance) be resolved?

- Data Analysis : Conduct species-specific pharmacokinetic studies (rodent vs. non-rodent models) with LC-MS/MS monitoring of plasma concentrations. Use compartmental modeling (e.g., non-linear mixed-effects) to assess inter-individual variability. Validate findings with microdialysis in target tissues .

- Critical Factors : Control for metabolic differences (e.g., cytochrome P450 activity) and protein-binding interactions that may alter free drug concentrations .

Q. What experimental strategies elucidate the molecular targets of this compound in cancer pathways?

- Methodology : Employ affinity-based proteomics (e.g., pull-down assays with biotinylated analogs) combined with CRISPR-Cas9 knockout screens to identify binding partners. Validate targets via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Advanced Techniques : Use transcriptomic profiling (RNA-seq) to map downstream signaling perturbations and correlate with phenotypic outcomes (e.g., apoptosis, cell cycle arrest) .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of the compound?

- Experimental Design : Implement physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Test prodrug derivatives to improve solubility or stability. Include longitudinal studies in disease models (e.g., xenografts) with histopathological validation .

- Data Integration : Compare multi-omics datasets (proteomics, metabolomics) from in vitro and in vivo samples to identify compensatory pathways .

Q. What strategies validate the ecological role of this compound in plant-insect interactions?

- Field Studies : Conduct bioassays with herbivorous insects (e.g., choice tests) to assess feeding deterrence. Quantify compound levels in plant tissues via LC-MS and correlate with insect mortality/behavior .

- Molecular Ecology : Use RNA interference (RNAi) to silence biosynthetic genes in host plants and observe ecological outcomes .

Q. Methodological Guidance

Q. How should researchers design studies to investigate structure-activity relationships (SAR) of this compound analogs?

- Synthesis : Use semi-synthetic approaches (e.g., hydroxylation/epoxidation of boschnaloside derivatives) guided by computational docking to prioritize analogs. Validate purity via HPLC-ELSD .

- Testing Framework : Screen analogs in parallel with the parent compound using high-throughput assays (e.g., fluorescence polarization for target engagement) .

Q. What computational tools are recommended for predicting the compound’s metabolic fate?

- In Silico Methods : Use platforms like ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. Cross-reference with experimental data from hepatocyte incubation studies .

- Validation : Compare predictions with in vivo metabolite profiling (e.g., fecal/urinary LC-MS analysis) .

Q. Data Management and Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound?

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectral data (NMR, MS) in repositories like MetaboLights .

- Quality Control : Include batch-to-batch reproducibility metrics (e.g., relative standard deviation < 5% for HPLC peaks) and negative controls in all assays .

属性

分子式 |

C16H24O10 |

|---|---|

分子量 |

376.36 g/mol |

IUPAC 名称 |

(1S,4aR,5R,7R,7aR)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde |

InChI |

InChI=1S/C16H24O10/c1-6-2-9(19)16(23)7(3-17)5-24-14(10(6)16)26-15-13(22)12(21)11(20)8(4-18)25-15/h3,5-6,8-15,18-23H,2,4H2,1H3/t6-,8-,9-,10+,11-,12+,13-,14+,15+,16-/m1/s1 |

InChI 键 |

LANDSIPVLIDHEU-NKFHIRRBSA-N |

手性 SMILES |

C[C@@H]1C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

规范 SMILES |

CC1CC(C2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

同义词 |

5,6-dihydroxyboschnaloside 5beta,6beta-dihydroxyboschnaloside |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。